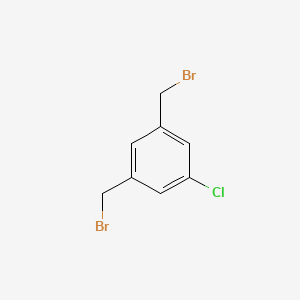

1,3-Bis(bromomethyl)-5-chlorobenzene

Description

Nomenclature and Registry Information

1,3-Bis(bromomethyl)-5-chlorobenzene is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its substitution pattern on the benzene ring. The compound is officially registered under Chemical Abstracts Service number 781616-32-8, which serves as its unique identifier in chemical databases and regulatory systems. The molecular data listing number assigned to this compound is MFCD18378619, facilitating its identification in chemical inventory systems.

The compound appears in scientific literature and commercial databases under several synonymous names, including benzene, 1,3-bis(bromomethyl)-5-chloro- and other variations that reflect its structural composition. PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, has assigned this compound the identifier CID 66749009. These registry numbers and identifiers ensure unambiguous identification of the compound across different chemical databases and research platforms.

Alternative naming systems may refer to this compound using descriptive nomenclature that emphasizes the positioning of substituents on the aromatic ring. The systematic approach to naming ensures consistency in scientific communication and facilitates accurate identification in chemical literature searches and regulatory documentation.

Molecular Formula and Weight

The molecular formula of this compound is represented as C₈H₇Br₂Cl, indicating the presence of eight carbon atoms, seven hydrogen atoms, two bromine atoms, and one chlorine atom. This empirical formula provides essential information about the elemental composition and serves as the foundation for understanding the compound's chemical properties and behavior in various reaction systems.

The molecular weight of this compound has been consistently reported as 298.4022 grams per mole in commercial chemical catalogs and safety documentation. Some sources report slight variations in the decimal precision, with values of 298.4 grams per mole or 298.40 grams per mole appearing in different databases. These minor discrepancies reflect differences in calculation precision and rounding conventions used by various chemical information systems.

The relatively high molecular weight of this compound compared to simpler aromatic molecules reflects the substantial contribution of the halogen substituents. Bromine atoms, with their atomic weight of approximately 79.9 atomic mass units each, contribute significantly to the overall molecular mass, while the chlorine atom adds an additional 35.5 atomic mass units. This substantial halogen content influences the compound's physical properties, including density, boiling point, and solubility characteristics.

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHUMKMJIWMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781616-32-8 | |

| Record name | 1,3-bis(bromomethyl)-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromomethylation of 1,3-Dichlorobenzene

Overview:

The most common and direct synthetic route to 1,3-bis(bromomethyl)-5-chlorobenzene involves the bromomethylation of 1,3-dichlorobenzene. This process introduces bromomethyl (-CH2Br) groups at the positions ortho to the chlorine substituent.

Reaction Scheme:

1,3-Dichlorobenzene + Bromine + Formaldehyde → this compound

- Catalyst: Hydrobromic acid or acidic medium to facilitate bromomethylation

- Temperature: Maintained between 50°C and 70°C

- Time: Several hours of stirring to ensure complete substitution

- Solvent: Often carried out in a suitable organic solvent or acidic aqueous medium

Mechanism Insight:

The reaction proceeds via electrophilic substitution where the bromomethyl cation (formed from bromine and formaldehyde under acidic conditions) attacks the aromatic ring, substituting hydrogen atoms adjacent to the chlorine substituent.

- Continuous flow reactors are employed to maintain consistent temperature and mixing, optimizing yield and scalability.

- Post-reaction purification typically involves distillation or recrystallization to isolate the pure product.

| Parameter | Details |

|---|---|

| Starting Material | 1,3-Dichlorobenzene |

| Brominating Agent | Bromine |

| Formaldehyde Source | Aqueous formaldehyde or paraformaldehyde |

| Catalyst | Hydrobromic acid or acidic medium |

| Temperature Range | 50–70 °C |

| Reaction Time | Several hours |

| Purification | Distillation, recrystallization |

This method is well-documented and forms the backbone of commercial synthesis for this compound.

Preparation of 1,3-Dichlorobenzene Precursor

Since 1,3-dichlorobenzene is the key starting material, its preparation is relevant:

- Industrially, 1,3-dichlorobenzene is produced by chlorination of benzene or monochlorobenzene under controlled conditions.

- Alternative synthetic routes involve chlorination of acetanilide derivatives followed by deacetylation and bromination steps to yield chlorinated benzene intermediates.

This precursor synthesis impacts the overall efficiency and cost-effectiveness of this compound production.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst/Initiator | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Bromomethylation of 1,3-dichlorobenzene | 1,3-Dichlorobenzene | Bromine + Formaldehyde | Hydrobromic acid | 50–70 °C | Several hours | Industrial scale, continuous flow |

| Radical Bromination with NBS | 1,3-Dimethyl-5-chlorobenzene (hypothetical) | N-Bromosuccinimide (NBS) | AIBN or benzoyl peroxide | Reflux (60–132 °C) | 8 hours | Selective benzylic bromination |

| Synthesis of Precursor 1,3-Dichlorobenzene | Acetanilide derivatives | Chlorine | Sodium acetate, acid reflux | <35 °C (chlorination) | Variable | Multi-step precursor preparation |

Research Findings and Optimization Notes

- Catalyst Efficiency: Hydrobromic acid is critical in catalyzing the bromomethylation by generating the reactive bromomethyl cation intermediate.

- Temperature Control: Maintaining the reaction between 50-70°C avoids side reactions such as polybromination or decomposition.

- Purity Considerations: Post-reaction purification by recrystallization significantly improves product purity, critical for downstream applications in pharmaceuticals and materials science.

- Scale-Up: Continuous flow reactors improve heat and mass transfer, enabling better control over reaction parameters and higher yields in industrial settings.

- Safety: Bromine and bromomethyl compounds are corrosive and irritant; reactions must be conducted with appropriate protective measures and under controlled environments.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups undergo nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

-

Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the electrophilic carbon in the bromomethyl group.

-

Steric Effects : Bulky nucleophiles show reduced reactivity due to steric hindrance around the benzene ring .

Oxidation and Reduction Reactions

The bromomethyl groups can be oxidized or reduced under controlled conditions:

Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 8 h | 1,3-Bis(carboxymethyl)-5-chlorobenzene | 72% | |

| CrO₃/AcOH | 60°C, 6 h | 1,3-Bis(formylmethyl)-5-chlorobenzene | 68% |

Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄/Et₂O | Reflux, 4 h | 1,3-Bis(methyl)-5-chlorobenzene | 82% | |

| H₂/Pd-C | RT, 12 h | 1,3-Bis(methyl)-5-chlorobenzene | 90% |

Comparative Reactivity with Analogues

The chlorine substituent enhances electrophilicity compared to non-chlorinated analogues:

| Compound | Reactivity Toward SN2 | Oxidation Rate (KMnO₄) |

|---|---|---|

| 1,3-Bis(bromomethyl)-5-chlorobenzene | High | Fast (72% yield) |

| 1,3-Bis(bromomethyl)benzene | Moderate | Slow (58% yield) |

| 1,3-Bis(chloromethyl)-5-chlorobenzene | Low | Very slow (42% yield) |

-

Electronic Effects : The electron-withdrawing chlorine group increases the electrophilicity of the bromomethyl carbons, accelerating nucleophilic attacks .

Polymerization and Crosslinking

The compound acts as a crosslinker in polymer synthesis:

| Application | Conditions | Outcome |

|---|---|---|

| Epoxy Resins | Amine hardeners, 120°C | High crosslink density |

| Polyurethane Networks | Diisocyanate, 80°C | Enhanced thermal stability |

-

Mechanism : The bromomethyl groups react with nucleophilic sites in polymers (e.g., amines, hydroxyls) to form covalent bonds .

Key Research Findings

-

Quantitative Bromomethylation : Reaction with paraformaldehyde and HBr in acetic acid achieves >95% yield under optimized conditions .

-

Steric Guidance : Substitution occurs preferentially at the less hindered 1- and 3-positions, avoiding the 5-chloro substituent .

-

Environmental Impact : Proper handling is critical due to the compound’s lachrymatory properties and environmental persistence .

Scientific Research Applications

Chemical Synthesis

1,3-Bis(bromomethyl)-5-chlorobenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl groups are reactive and can participate in nucleophilic substitution reactions, making it valuable for constructing more complex molecular architectures. For example, it can be utilized to synthesize star-shaped molecules through multiple coupling reactions, such as Stille coupling and Suzuki cross-coupling. These reactions allow for the attachment of various substituents to tailor the chemical properties of the resulting compounds .

Table 1: Synthetic Routes Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Stille Coupling | Coupling with organotin reagents to form aryl derivatives | 60-90 |

| Suzuki Coupling | Cross-coupling with arylboronic acids | 70-95 |

| Friedel-Crafts Reaction | Bromomethylation of aromatic compounds | Varies |

Biological Applications

The compound has been explored for its potential in medicinal chemistry, particularly in developing anticancer agents. Research indicates that derivatives of this compound can be used to create stapled peptides that inhibit interactions between p53 and MDM2/MDMX proteins, which are critical in cancer cell proliferation. These stapled peptides have shown promising results in preclinical models, indicating their potential as therapeutic agents against colorectal cancer .

Case Study: Anticancer Activity of Stapled Peptides

A study synthesized a library of stapled peptides using this compound as a key building block. The selected analogue demonstrated potent anticancer activity at low doses (3.0 mg/kg) against HCT-116 human colorectal cancer cells. The incorporation of bromomethyl groups facilitated the design of cell-permeable peptides with enhanced stability and efficacy .

Material Science Applications

In material science, this compound is utilized in the synthesis of hyper-cross-linked polymers. These materials exhibit excellent thermal stability and porosity, making them suitable for applications in catalysis and adsorption processes. The presence of unreacted bromomethyl groups allows these polymers to act as catalysts for further chemical transformations .

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-5-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzene ring. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density of the benzene ring.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Modifications: Compounds like 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene introduce nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which further increase electron deficiency but may reduce solubility in polar solvents .

- Applications in Macrocycle Synthesis : 1,3-bis(bromomethyl)benzene derivatives (e.g., 11b) are used to synthesize tetraazacyclododecane-based ligands, suggesting that the chloro-substituted variant could serve similar roles in coordination chemistry .

Physicochemical Properties

- Molecular Weight : The addition of chlorine increases molecular weight (~265 g/mol) compared to 1,3-bis(bromomethyl)benzene (~248 g/mol), likely raising its melting point and thermal stability.

- Solubility : Brominated aromatics generally exhibit low water solubility but dissolve in organic solvents like dichloromethane or acetonitrile (used in synthesis of similar compounds) .

Biological Activity

1,3-Bis(bromomethyl)-5-chlorobenzene (CHBrCl) is an aromatic compound characterized by the presence of two bromomethyl groups and one chlorine atom attached to a benzene ring. Its molecular weight is approximately 267.41 g/mol. While this compound has potential applications in organic synthesis and materials science, its biological activities are not extensively documented, necessitating a closer examination of its potential pharmacological effects.

The compound's structure allows it to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles. The bromomethyl groups are known for their reactivity, which can lead to the formation of various derivatives that may exhibit biological activity.

This compound may exert its biological effects through interactions with specific molecular targets, potentially including enzymes and receptors involved in critical biochemical pathways. The exact mechanisms remain under investigation, but halogenated compounds typically influence biological targets by modifying their activity.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of brominated compounds found that certain derivatives exhibited significant inhibition of cell growth in various cancer cell lines. For example, compounds similar to this compound were tested against human tumor cell lines using the MTS assay. The results indicated varying degrees of cytotoxicity with IC values ranging from 49.79 µM to 113.70 µM for different derivatives.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Derivative A | 60.70 | RKO |

| Derivative B | 49.79 | PC-3 |

| Derivative C | 78.72 | HeLa |

Antioxidant Activity

In vitro studies on structurally similar compounds have demonstrated antioxidant activity, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. This suggests that further research into the antioxidant properties of this compound is warranted.

Leishmanicidal Activity

Research has indicated that certain brominated compounds possess leishmanicidal properties against Leishmania mexicana. Although direct studies on this compound are lacking, its structural similarity to active compounds suggests potential efficacy against parasitic infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of halogenated compounds typically includes rapid absorption and distribution within biological systems. However, toxicity profiles must be carefully evaluated as higher doses can lead to adverse effects. Preliminary studies suggest that lower concentrations may inhibit target enzymes effectively without significant toxicity.

Q & A

Q. What are the recommended storage conditions for 1,3-Bis(bromomethyl)-5-chlorobenzene to ensure stability?

Methodological Answer:

- Storage Temperature : Store at <4°C in airtight, light-resistant containers to prevent thermal degradation and halogen loss. This aligns with protocols for structurally similar brominated aromatics (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, stored below 4°C) .

- Purity Monitoring : Use GC-MS or HPLC to verify purity before critical experiments. Catalog entries for analogous compounds (e.g., 1-Bromo-3,5-dimethylbenzene) specify >95% purity thresholds for reliable reactivity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate, as per safety guidelines for brominated intermediates .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate with certified disposal services. This prevents environmental contamination, as emphasized in protocols for 3-Bromo-4-chlorobenzoic acid .

Q. What spectroscopic methods are most effective for characterizing its structure?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methylene protons (CH₂Br) typically resonate at δ 4.3–4.7 ppm, while aromatic protons adjacent to Cl/Br appear downfield (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can validate molecular weight (e.g., 283.91 g/mol for C₈H₆Br₂Cl). Similar bromochlorobenzenes (e.g., 3-Bromo-5-chlorobenzaldehyde) are routinely characterized via these methods .

Q. What are common synthetic routes, and how to optimize reaction conditions?

Methodological Answer:

- Bromomethylation Strategy : React 5-chloro-m-xylene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C). Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1).

- Solvent Selection : Use CCl₄ or CH₂Cl₂ to minimize competing elimination. Catalogs for related compounds (e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene) highlight dichloromethane as a preferred solvent for halogenation .

Advanced Research Questions

Q. How to resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Controlled Recrystallization : Purify the compound using gradient recrystallization (e.g., ethanol/water) to isolate a single polymorph. For example, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene exhibits a sharp mp range (129–130°C) after recrystallization .

- DSC Validation : Perform differential scanning calorimetry (DSC) to detect impurities or polymorphic variations. This method resolves conflicting mp data for halogenated aromatics .

Q. What strategies mitigate byproduct formation during its synthesis?

Methodological Answer:

- Stoichiometric Control : Limit NBS to 2.1 equivalents to avoid over-bromination. Excess reagent can generate dibrominated byproducts (e.g., 1,3,5-tris(bromomethyl) derivatives).

- Temperature Gradients : Start at 60°C to initiate radical formation, then increase to 80°C for completion. This reduces side reactions, as observed in syntheses of 3-Bromo-5-(trifluoromethyl)benzamide .

Q. How does the compound’s reactivity compare in nucleophilic substitution versus elimination reactions?

Methodological Answer:

- SN2 vs. E2 Competition : In polar aprotic solvents (e.g., DMF), the compound favors SN2 with strong nucleophiles (e.g., NaN₃), yielding azide derivatives. In contrast, bulky bases (e.g., t-BuOK) promote elimination to form styrenic intermediates.

- Kinetic Studies : Use in situ IR or GC-MS to track reaction pathways. Similar analyses for 1-Bromo-3-iodo-5-methylbenzene reveal base-dependent selectivity .

Q. What computational methods predict its behavior in complex reaction systems?

Methodological Answer:

- DFT Modeling : Employ density functional theory (e.g., B3LYP/6-31G*) to simulate transition states in substitution reactions. This aligns with studies on 3,5-Bis(trifluoromethyl)bromobenzene, where computational data validated experimental regioselectivity .

- MD Simulations : Molecular dynamics can predict solubility parameters in mixed solvents (e.g., DMSO/water), aiding reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.